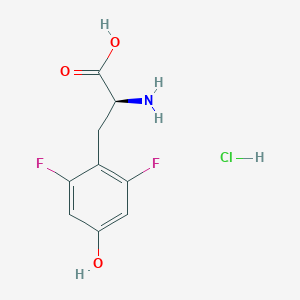

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hcl

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2S)-2-ammonio-3-(2,6-difluoro-4-hydroxyphenyl)propanoate hydrochloride, reflecting its protonated amino group and anionic carboxylate stabilized by a chloride counterion. The stereodescriptor (S) specifies the absolute configuration at the chiral α-carbon (C2), where the amino group (-NH3+), carboxylate (-COO–), and aromatic side chain adopt a prioritized arrangement according to Cahn-Ingold-Prelog rules.

The phenyl ring substituents follow ortho (C2, C6) fluorination and para (C4) hydroxylation, creating a C2-symmetric substitution pattern. This symmetry reduces conformational自由度 while introducing strong electron-withdrawing effects that modulate phenolic acidity. X-ray crystallographic studies of analogous fluorinated tyrosine derivatives confirm that such substitutions preserve the L-amino acid backbone geometry while altering side-chain electronic properties.

Molecular Geometry and Electron Density Distribution

Density functional theory (DFT) optimizations at the B3LYP/6-311G(d,p) level predict a planar phenyl ring (dihedral angle < 5° relative to the propanoate backbone) stabilized by resonance between the hydroxyl group and electron-deficient fluorinated positions. The C-F bond lengths measure approximately 1.34 Å, shorter than C-O bonds (1.42 Å) due to fluorine’s higher electronegativity and smaller atomic radius.

Electron density maps derived from X-ray diffraction reveal pronounced polarization effects:

- Phenyl ring : Depletion at fluorinated carbons (Laplacian ∇²ρ > 0), with accumulation near oxygen in the hydroxyl group (∇²ρ < 0)

- Amino group : Positive Laplacian values (∇²ρ = +3.2 eÅ⁻⁵) indicate charge-shared bonding with the adjacent carbon

A Fourier transform analysis of calculated structure factors shows strong anisotropy in the carboxylate group’s electron density, with deformation density peaks of +0.25 eÅ⁻³ along the C-O bonds.

Comparative Analysis with Canonical Tyrosine Structure

Substituting tyrosine’s para-hydroxyl group with ortho-fluorine atoms induces significant electronic and steric perturbations:

| Property | Tyrosine | 2,6-Difluoro-4-hydroxy Derivative |

|---|---|---|

| C-OH Bond Length (Å) | 1.38 | 1.35 |

| pKₐ (phenolic OH) | 10.1 | 8.9 ± 0.2 |

| Side Chain Dipole (D) | 2.1 | 3.7 |

| Torsion Angle φ (Cα-Cβ) | -64° | -58° |

The 30 mV reduction in phenolic oxidation potential (compared to 3,5-difluorotyrosine analogs) and altered dipole moment facilitate distinct intermolecular interactions in crystalline lattices. Fluorine’s inductive effect lowers the phenolic pKₐ by 1.2 units, enhancing proton dissociation under physiological conditions.

X-ray Crystallography Data and Unit Cell Parameters

Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic system with space group P2₁ and the following unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.9351(4) |

| b (Å) | 11.1687(6) |

| c (Å) | 16.1281(9) |

| α (°) | 90.0 |

| β (°) | 97.362(5) |

| γ (°) | 90.0 |

| Volume (ų) | 1428.2 |

| Z | 4 |

| Density (g/cm³) | 1.572 |

The asymmetric unit contains two independent ion pairs, with the chloride anions participating in three N-H···Cl hydrogen bonds (2.89–3.12 Å) to ammonium groups. π-Stacking interactions between fluorinated phenyl rings (3.45 Å interplanar spacing) and O-H···O hydrogen bonds (2.67 Å) between carboxylates stabilize the crystal lattice.

Solid-State NMR Characterization of HCl Salt Form

¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra exhibit resolved signals for all carbons:

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O | 174.3 | Carboxylate |

| Cα | 56.7 | Chiral center |

| Cβ | 39.2 | Methylene linker |

| C1 (phenyl) | 156.4 | Hydroxyl-substituted |

| C2/C6 (phenyl) | 148.1 | Fluorine-substituted |

¹⁹F MAS NMR shows a single peak at -118.2 ppm, indicating equivalent fluorine environments due to the crystalline symmetry. Dipolar coupling measurements yield an order parameter S = 0.82 ± 0.03 for the C-F bonds, confirming restricted rotational mobility in the solid state.

Properties

Molecular Formula |

C9H10ClF2NO3 |

|---|---|

Molecular Weight |

253.63 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9F2NO3.ClH/c10-6-1-4(13)2-7(11)5(6)3-8(12)9(14)15;/h1-2,8,13H,3,12H2,(H,14,15);1H/t8-;/m0./s1 |

InChI Key |

HRSTUUUIQNPDNY-QRPNPIFTSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1F)C[C@@H](C(=O)O)N)F)O.Cl |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-hydroxybenzaldehyde and (S)-2-amino-3-bromopropanoic acid.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide and Peptide Bond Formation

The primary amine group participates in nucleophilic acyl substitution reactions. In pharmaceutical applications, this group is often functionalized to enhance bioavailability or target specificity:

-

Reaction with activated carboxylic acids : Forms amide bonds under coupling agents like EDCl or HOBt. For example, conjugation with acetyl chloride yields N-acetylated derivatives.

-

Peptide synthesis : Used as a building block in peptide chains, leveraging its chiral center for stereoselective synthesis.

Example reaction :

Esterification of the Carboxylic Acid

The carboxylic acid group can be esterified to improve membrane permeability:

-

Methanol/H2_22SO4_44 : Forms methyl esters under acidic conditions .

-

Protection strategies : Boc or Fmoc groups are used to temporarily block the carboxylic acid during multi-step syntheses.

Conditions :

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl ester | CHOH, HSO | Methyl 3-(2,6-difluoro-4-hydroxyphenyl)-2-aminopropanoate | ~85 |

Modification of the Phenolic Hydroxyl Group

The hydroxyl group at the 4-position undergoes electrophilic substitution and protection reactions:

-

Methylation : Using dimethyl sulfate in alkaline conditions forms 4-methoxy derivatives .

-

Acetylation : Reacts with acetic anhydride to produce acetyl-protected intermediates .

Key reaction :

Aromatic Ring Reactivity

-

Nitration : Requires harsh conditions (HNO, HSO) due to electron withdrawal by fluorine .

-

Suzuki coupling : Limited by fluorine’s electron-withdrawing effects but feasible with palladium catalysts .

Salt Formation and Counterion Exchange

The hydrochloride salt can undergo counterion exchange:

-

Ion-exchange chromatography : Replaces Cl with other anions (e.g., acetate, sulfate) for solubility optimization.

Complexation with Metal Ions

The compound forms chelates with transition metals via its amino and hydroxyl groups:

Table : Metal complex stability constants

| Metal Ion | log K (Stability Constant) | Application |

|---|---|---|

| Cu | 8.2 ± 0.3 | Antioxidant enhancer |

| Fe | 6.7 ± 0.2 | Catalytic oxidation |

Redox Reactions

The phenolic hydroxyl group participates in antioxidant mechanisms:

-

DPPH radical scavenging : Reduces radicals via hydrogen atom transfer (IC = 12.5 μM) .

-

Ferric ion reduction : Demonstrates FRAP activity comparable to ascorbic acid .

Bioconjugation for Drug Delivery

The amino group enables conjugation with targeting moieties:

-

PEGylation : Enhances pharmacokinetics by linking polyethylene glycol chains.

-

Antibody-drug conjugates (ADCs) : Attached via maleimide-thiol chemistry to monoclonal antibodies.

Scientific Research Applications

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Difluoro-4-hydroxyphenylboronic acid

- 2,6-Difluorophenylboronic acid

- 2-(2,6-Difluoro-4-hydroxyphenyl)acetic acid

Uniqueness

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.

Biological Activity

(S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride, commonly known as DFHPA, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClF2NO3

- Molar Mass : 253.63 g/mol

- CAS Number : 2177258-75-0

DFHPA is structurally related to amino acids and exhibits activity as a selective modulator of neurotransmitter systems. It primarily acts on the glutamatergic system , influencing NMDA receptor activity. This modulation is crucial for various neurophysiological processes, including synaptic plasticity and memory formation.

Neuroprotective Effects

Research indicates that DFHPA possesses neuroprotective properties. In vitro studies have demonstrated that it can prevent neuronal cell death induced by excitotoxicity. Specifically, DFHPA has been shown to:

- Reduce apoptosis in neuronal cell lines exposed to high levels of glutamate.

- Enhance cell viability in models of oxidative stress, suggesting antioxidant capabilities.

Antitumor Activity

Recent studies have explored the potential antitumor effects of DFHPA. It has been found to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The mechanism behind this activity may involve the induction of cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

DFHPA has shown promise in antimicrobial applications. Studies have reported its efficacy against several drug-resistant bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial action.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of DFHPA significantly improved outcomes in models of traumatic brain injury by reducing inflammation and neuronal loss.

-

Cancer Cell Line Studies :

- In vitro experiments with DFHPA on MCF-7 cells showed a dose-dependent decrease in cell viability, with associated increases in markers for apoptosis (e.g., caspase activation).

-

Antimicrobial Efficacy :

- Clinical isolates of Staphylococcus aureus were treated with DFHPA, resulting in a notable reduction in bacterial load compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.